Journal Name:Journal of the Chemical Society C: Organic
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A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000181
Acetylation of 2-methoxynaphthalene (I) in carbon disulphide, chloroform, or nitrobenzene, gives various yields of 1-acetyl-2-methoxynaphthalene (II), of 2-acetyl-6-methoxynaphthalene (III), of 1-acetyl-7-methoxy-naphthalene (IV), and small amounts of the corresponding phenols. A 44% yield of compound (II) is obtainable in carbon disulphide, and a 43% yield of compound (III) in nitrobenzene, by different addition procedures. In chloroform, using a Perrier addition, about 7% of 1,6-diacetyl-2-methoxynaphthalene (V) is formed, in spite of much unchanged (I) remaining. Treatment in chloroform of compound (II) under acetylating conditions results in some 3% rearrangement to (III), some 0·3% rearrangement to (IV), and much deacylation to (I); the rearrangement is too slow, however, to account mechanistically for the formation of compounds (III) and (IV) in normal acylations of compound (I). Results from a competitive acetylation show that the 1-position of compound (I) is 1·72 times as reactive, the 6-position 3·8 times as reactive, and the 8-position 0·9 times as reactive as the α-, α-, and β-positions, respectively, of naphthalene.
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Extractives from Guttiferae. Part I. Extractives of Calophyllum sclerophyllum Vesq.
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000178
The isolation from Calophyllum sclerophyllum Vesq. of jacareubin, three related 1,3,5,6-tetraoxygenated xanthones, and euxanthone, is reported.
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Studies in the xanthone series. Part VIII. An unambiguous synthesis of jacareubin
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000175
An unambiguous synthesis of jacareubin has been effected by following a plausible biogenetic route. Phenol oxidative coupling of maclurin gave 1,3,6,7-tetrahydroxyxanthone but 1,3,5,6-tetrahydroxyxanthone was obtained by a more conventional method. Introduction of a 3,3-dimethylallyl side-chain into the 2-position of 1-hydroxy-3,5,6-trimethoxyxanthone, followed by methylation and treatment with hydriodic acid, gave dihydro-jacareubin which was dehydrogenated to yield jacareubin.
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The biosynthesis of phenols. Part X. Mutation and radioactive tracer studies relating to the biosynthesis of sulochrin
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000168
Speculations of various authors concerning the biosynthesis of sulochrin are discussed. New evidence, derived from studies utilising mutants of Aspergillus terreus and from degradation of [14C]sulochrin prepared from cultures of this organism in media containing either [2-14C]acetic acid or [2-14C]malonic acid, favours a pathway involving combination of two units related in molecular structure to o-orsellinic acid.
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Liquid-phase photolysis. Part IX. exo-Photodimerisation of dimethylmaleic anhydride
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000167
The known photodimer of dimethylmaleic anhydride is shown, on chemical and crystallographic evidence, to have the trans structure.
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The Dimroth rearrangement. Part VI. The abnormal behaviour of 5-cyano-1,2-dihydro-2-imino-1-methylpyrimidine
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000164
5-Cyano-1,2-dihydro-2-imino-1-methylpyrimidine rapidly undergoes normal or abnormal Dimroth rearrangements according to the conditions. At room temperature, a mildly alkaline solution yields the acyclic intermediate, N-(2-cyano-2-formylvinyl)-N′-methylguanidine, which can be variously cyclised. By warming the intermediate or the original pyrimidine in dilute aqueous ammonia, the normal product, 5-cyano-2-methylaminopyrimidine, is formed; in aqueous sodium hydroxide, an abnormal product, 4-amino-5-formyl-1,2-dihydro-2-imino-1-methyl-pyrimidine, results from the addition of the methylamino-group to the cyano-group at the intermediate stage. This iminopyrimidine slowly undergoes a second abnormal Dimroth rearrangement to 5-carbamoyl-2-methyl-aminopyrimidine.
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The hydrolysis of alkanesulphonic acids
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000163
The reaction of alkanesulphonic acids with bases at high temperature has been investigated. The action of aqueous sodium hydroxide results exclusively in a bimolecular β-elimination reaction.
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Studies in mycological chemistry. Part XVIII. Synthesis of tetra-O-methyldihydroaverythrin
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000160
A synthesis of 2-hexyl-1,3,6,8-tetramethoxyanthraquinone (II) is described. The identity of this compound with tetra-O-methyldihydroaverythrin has been established. The allocation of structure (I) to averythrin is thus supported.
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Quinoxalines and related compounds. Part VII. Some reactions of quinoxaline N-oxides
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000157
The photolysis of quinoxaline 1,4-dioxide in dilute hydrochloric acid gives 2-chloroquinoxaline 1-oxide as the major product. Treatment of 2,3-diphenylquinoxaline 1-oxide with phosphoryl chloride yields 6-chloro-2,3-diphenylquinoxaline, and the corresponding reaction with the 1,4-dioxide gives 5,7-dichloro-2,3-diphenyl-quinoxaline.
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Organometallic compounds of Group II. Part VI. 1,2-Acenaphthenylenecalcium
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000154
Mercury-activated calcium readily forms an adduct with acenaphthylene in tetrahydrofuran at –35°. Rapid carboxylation gives acenaphthene-trans-1,2-dicarboxylic acid as the only acidic product, whereas slow carboxylation produces two further isomeric diacenaphthyl dicarboxylic acids. One of these isomers has been obtained in dimorphic forms, the dimethyl esters of which are thermally interconvertible. An adduct of sodium with acenaphthylene has also been prepared and carboxylated to give acenaphthene-trans-1,2-dicarboxylic acid.Excess of methanolic sodium methoxide converts acenaphthene-trans-1,2-dicarboxylic acid into a salt of the cis-isomer, whereas the same reagent catalyses the cis→trans epimerisation of the corresponding dimethyl esters.
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Organosilicon compounds. Part I. The 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxanes and the 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxanes
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000149
The four stereoisomeric 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxanes have been separated. Configurational assignments have been made to these compounds, and also to the two stereoisomeric 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxanes, and the meso and racemic 1,3-dimethyl-1,3-diphenyldisiloxanediols, on the basis of cyclisation experiments and n.m.r. spectroscopy. Gas chromatographic and infrared spectroscopic investigations are reported.
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Natural acetylenes. Part XXI. The biosynthesis and transformation of some polyacetylenic metabolites of Merulius lacrymans Fr. and Clitocybe rhizophora velen
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000144
The triacetylenic acid (II; RH), the major polyacetylenic metabolite of the fungus Merulius lacrymans, has been biosynthesised on a medium containing either [14C]-acetate or [14C]-malonate. Degradation of the radioactive metabolite by selective copper-catalysed decarboxylation has revealed that the αβ-acetylenic carboxylic acid group is derived from an acetate-methyl group. The acid (II; RH) is probably an intermediate in the catabolism of some C10 to C9 polyacetylenic metabolites.The two diacetylenic metabolites (VII and VIII) of Clitocybe rhizophora have been obtained in a radioactive form by addition of [14C]-acetate to the culture medium. Degradation of the triol (VII) revealed that the terminal hydroxylated carbon atom was generated from an acetate-methyl group. By adding the radioactive metabolites separately to cultures of Clitocybe rhizophora it was possible to demonstrate that the diacetylenic ketone (VIII) is very probably the precursor of the triol (VII).
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Natural acetylenes. Part XX. Tetra-acetylenic and other metabolites from Fistulina hepatica(Huds) Fr.
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000139
The isolation, characterisation and structure determination of five polyacetylenes from Fistulina hepatica are described. They include two C13-tetra-acetylenic compounds which, in addition to adding a new chromophore to those of the fungal metabolites, also represent the first hydrocarbon (I) and the first tetra-ol (V) to be encountered. The structure and stereochemistry of the tetra-ol (V) followed from two experiments; firstly, periodate oxidation gave deca-2,4,6,8-tetraynal and secondly, base-catalysed cyclisation to the triyn-enol ether (VII) followed by ozonolysis, gave (–)-lyxonic acid lactone (VIII). The C13-triynene alcohol (II) is also a new metabolite. The remaining two metabolites characterised, were cis- and trans-dehydromatricarianol (III and IV), the former a new natural product, whereas the latter ranks as the most widespread fungal polyacetylene.
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Natural acetylenes. Part XIX. Metabolites from some Poria species
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000135
Nemotinic acid (I; RH) and nemotin (II) have been isolated from the culture media of Poria subacida, P. colorea, and P. mutans. P. subacida also yields methyl nemotinate (I; RMe).The ene-diyne hydroxy-acid (V; RH) has been obtained from P. selecta, and the all-trans-C12-tetraene diol (VI) from P. pearsonii. The latter compound is also elaborated by the fungus Coprinus flocculosus. Daedalea juniperina produces several polyenes, one of which has been identified as all-trans-decatetraenol (VII).
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Natural acetylenes. Part XVIII. Some allenic polyacetylenes from basidiomycetes
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000129
The isolation, characterisation, and structure determination of ten polyacetylenes, including seven new allenic-diactylenes, from five Basidiomycete fungi (Cortinellus berkeleyanus, Odontia bicolor, Flammula sapinea, Daedalea juniperina, and the unidentified fungus B285) are described. The new allenic-diacetylenes are (a) HCC·CC·CHCCH·[CH2]n·OH (n= 1, 3, and 4); (b) HCC·CC·CHCCH·CH(OH)·[CH2]n·OH (n= 2 and 3); (c) HCC·CC·CHCCH·CH2·CH(OH)·CH2·CH2·OH; and (d) CH3·CC·CC·CHCCH·CH2·CH2·OH. The diols (b; n= 2) and (c) were conveniently purified and examined as their isopropylidene derivatives.With the alcohols (a; n= 3 and 4), base-catalysed isomerisation, presumably intramolecularly assisted by the alkoxide anion, unexpectedly leads to disubstituted triacetylenic alcohols, CH3·(CC)3·[CH2]n·OH. The sign of the very large optical rotations of these metabolities probably indicates the absolute configuration of the allene grouping.
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4-Acetyl-6,8-dihydroxy-5-methyl-2-benzopyran-1-one, a metabolite of Aspergillus viridinutans
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000126
An antifungal metabolite of Aspergillus viridinutans has been shown to be 4-acetyl-6,8-dihydroxy-5-methyl-2-benzopyran-1-one.
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Combretol from Combretum quadrangulare
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000125
Combretol, a yellow pigment isolated from Combretum quadrangulare, is shown by mass and ultraviolet spectroscopy to be myricetin 3,3′,4′,5′,7-pentamethyl ether.
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2,3-Dimethyl-1,4-naphthaquinone dimer
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000123
A new structure, analogous to that of “diduroquinone,” is suggested for the dimer of 2,3-dimethyl-1,4-naphthaquinone.
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Phytotoxic compounds produced by Fusarium equiseti. Part II. The chemistry of diacetoxyscirpenol
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000116
Diacetoxyscirpenol, the principal toxic metabolic product of Fusarium scirpi, is shown to possess structure (Ia) by transformation to a derivative (IIId) of verrucarol.
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Extractives from East African timbers. Part II. Ptæroxylon obliquum
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000114
Extraction of the timber of Ptæroxylon obliquum(Thunb.) Radik. has given the known chromone heteropeucenin methyl ether (I) and also two new chromones, ptæroxylin and alloptæroxylin. A fourth compound, obliquin, has been identified as an æsculetin derivative, and a fifth, umtatin, has been characterised but not further studied. The new compounds have been allocated structures and their phytochemical significance is discussed.
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